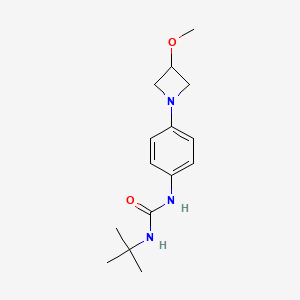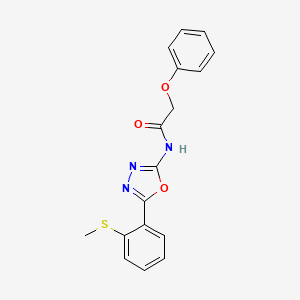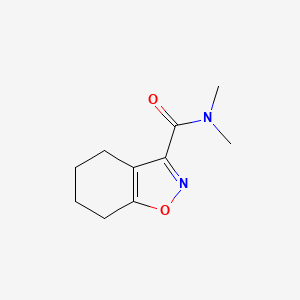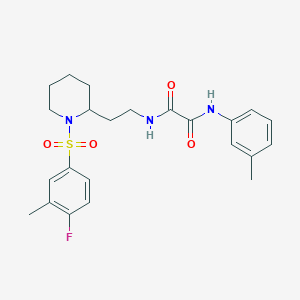![molecular formula C13H14N2O2 B2895631 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1038251-44-3](/img/structure/B2895631.png)
6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound featuring a benzoxazinone ring structure with a prop-2-yn-1-ylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the nucleophilic addition of a prop-2-yn-1-ylamine to a pre-formed 3,4-dihydro-2H-1,4-benzoxazin-3-one precursor. This reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize the synthesis. This method can enhance yield and purity while ensuring scalability. Catalysts and solvents play a crucial role, often involving environmentally benign reagents to meet industrial standards.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoalkyl side chain, to form various oxidized derivatives.
Reduction: Reduction of the compound typically involves the benzoxazinone ring, leading to dihydro- or tetrahydro-benzoxazinone analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under controlled conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The products from these reactions often include halogenated derivatives, oxidized forms, and reduced analogs, each with distinct chemical and physical properties that may suit different applications.
Scientific Research Applications
Chemistry: The compound is explored for its ability to serve as an intermediate in the synthesis of more complex molecules. Biology: Its interactions with various biological systems, including enzymes and receptors, are studied for potential therapeutic applications. Medicine: Investigated for its pharmacological potential, particularly in treating conditions like inflammation and cancer due to its modulatory effects on biological pathways. Industry: Utilized in the development of advanced materials and as a chemical precursor in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes and receptors. In medicinal chemistry, it may inhibit or activate pathways crucial for disease progression. For instance, it can bind to and modulate the activity of kinases involved in cell signaling, impacting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to other benzoxazinone derivatives, 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique side chain, which can significantly affect its reactivity and biological activity.
List of Similar Compounds
6-{1-[(methyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
6-{1-[(ethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
6-{1-[(butyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
By examining these compounds, researchers can identify structural and functional trends that inform the design of new molecules with improved properties and applications.
There you go! This should give you a comprehensive overview of this compound, from its synthesis to its application and comparison with similar compounds
Properties
IUPAC Name |
6-[1-(prop-2-ynylamino)ethyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-6-14-9(2)10-4-5-12-11(7-10)15-13(16)8-17-12/h1,4-5,7,9,14H,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDVABANKDTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrrolidin-2-one](/img/structure/B2895549.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)
![2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2895559.png)
![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)




